Kingianoside A

描述

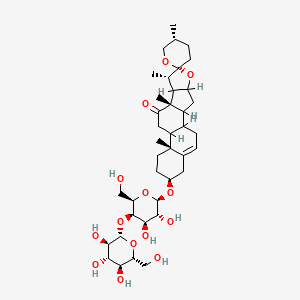

Kingianoside A is a steroidal saponin primarily isolated from Polygonatum kingianum, a plant widely used in traditional medicine. Structurally, it features a spirostanol-type aglycone core linked to two glucose residues via glycosidic bonds. Its molecular formula is $ C{39}H{62}O_{13} $, with a molecular ion [M + H]$^+$ at m/z 753.4019 observed in UPLC-Q/TOF-MS analysis . Key fragmentation patterns include sequential losses of glucose units, yielding ions at m/z 591.3532 (loss of one glucose) and m/z 429.4036 (loss of two glucoses), confirming its diglycosidic structure . Pharmacologically, this compound exhibits notable anti-HIV activity, as demonstrated in studies using RAW 264.7 macrophage cell lines .

属性

CAS 编号 |

145854-03-1 |

|---|---|

分子式 |

C39H60O14 |

分子量 |

752.9 g/mol |

IUPAC 名称 |

(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |

InChI |

InChI=1S/C39H60O14/c1-17-7-10-39(48-16-17)18(2)28-24(53-39)12-23-21-6-5-19-11-20(8-9-37(19,3)22(21)13-27(42)38(23,28)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h5,17-18,20-26,28-36,40-41,43-47H,6-16H2,1-4H3/t17-,18+,20+,21?,22?,23?,24?,25-,26-,28?,29-,30+,31-,32-,33-,34+,35-,36+,37+,38-,39-/m1/s1 |

InChI 键 |

QMLSDFSTEVPHTD-AFRKZWMQSA-N |

手性 SMILES |

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

规范 SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

产品来源 |

United States |

准备方法

Kingianoside A can be isolated from the fresh rhizomes of Polygonatum kingianum through a series of chromatographic techniques. The process involves macroporous resin, silica-gel, and octadecyl silica (ODS) silica-gel column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) . The compound is obtained as a white amorphous powder and its structure is confirmed through detailed spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectra .

化学反应分析

Current Knowledge Gap

The provided search results focus on general chemical reaction optimization, transition state analysis, and reagent calculation methods but do not mention Kingianoside A or its derivatives. For example:

-

Controlled cleavage of covalent bonds and multistep cascade reactions are discussed in biological contexts , but no direct link to glycosides like this compound is established.

-

Kinetic modeling and Design of Experiments (DoE) are highlighted for reaction optimization , but these frameworks apply broadly and lack compound-specific insights.

Potential Research Avenues

To analyze the chemical reactions of This compound , the following approaches could be explored:

-

Structural Analysis :

-

This compound is a glycoside, likely containing a sugar moiety attached to a bioactive aglycone. Reaction mechanisms may involve cleavage of glycosidic bonds under acidic/basic conditions or enzymatic catalysis.

-

Hydrolysis reactions (e.g., acid-catalyzed or β-glucosidase-mediated) could liberate the aglycone, which may undergo further transformations (e.g., oxidation, alkylation).

-

-

Biochemical Interactions :

-

Potential redox reactions or conjugation with cellular targets (e.g., proteins, nucleic acids).

-

Stability under physiological conditions (pH, temperature, enzymatic activity).

-

-

Synthesis and Modification :

Methodological Recommendations

To systematically study This compound , consider:

-

Kinetic studies : Use techniques like chirped-pulse millimeter-wave spectroscopy to identify transition states in its reactions.

-

Reagent tables and stoichiometry : Apply methods from organic chemistry labs6 to optimize reaction conditions (e.g., solvent, catalysts, temperature).

-

Physical modeling : Leverage rate laws and mass-action principles to predict reaction pathways.

Limitations of Current Data

The absence of This compound in the provided sources underscores the need to consult specialized databases (e.g., SciFinder, Reaxys) or recent publications in phytochemistry or medicinal chemistry. Additionally, experimental studies (e.g., NMR spectroscopy, LC-MS) would be critical to map its reactivity.

科学研究应用

Kingianoside A has been studied for its potential biological activities. It is known to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities . In traditional Chinese medicine, Polygonatum kingianum, the source of this compound, is used as a tonic remedy for lung troubles and ringworm . The compound’s unique structure and biological activities make it a valuable subject for further research in chemistry, biology, medicine, and industry.

作用机制

The mechanism of action of Kingianoside A involves its interaction with specific molecular targets and pathways. As a spirostanol saponin, it is believed to modulate cellular signaling pathways and exert its effects through interactions with cell membrane components and receptors . The exact molecular targets and pathways involved in its biological activities are still under investigation.

相似化合物的比较

Research Implications and Gaps

- Structural-Activity Relationships: The anti-HIV activity of this compound/C may stem from their diglucosyl motif, warranting synthetic studies to test this hypothesis.

- Methodological Advances : UPLC-Q/TOF-MS and PCA are critical for differentiating saponins, but NMR data are needed to resolve stereochemical ambiguities (absent in current evidence).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。